molecular formula C21H23F3N2O4S B11504556 4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

Cat. No.: B11504556
M. Wt: 456.5 g/mol
InChI Key: ZDUDUARAJQICAQ-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the trifluoromethoxy group and other substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its indole moiety makes it a candidate for studying biological processes involving indole derivatives.

    Medicine: It may have potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, potentially leading to effects on cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and benzenesulfonamides, such as:

  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
  • 4-methoxy-3,5-dimethyl-2-pyridinyl compounds

Uniqueness

What sets 4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance its stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C21H23F3N2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C21H23F3N2O4S/c1-12-10-20(13(2)9-19(12)29-4)31(27,28)25-8-7-16-14(3)26-18-6-5-15(11-17(16)18)30-21(22,23)24/h5-6,9-11,25-26H,7-8H2,1-4H3

InChI Key

ZDUDUARAJQICAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)C)OC

Origin of Product

United States

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